![molecular formula C9H11N3O B1385751 C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine CAS No. 1177358-28-9](/img/structure/B1385751.png)
C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine
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Overview
Description
C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine (CFPMA) is a novel compound that has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. CFPMA is a derivative of the parent compound pyrazole, which is a five-membered ring with two nitrogen atoms and two carbon atoms and one oxygen atom. CFPMA has been shown to exhibit a wide range of beneficial properties and has been used in a variety of research applications.
Scientific Research Applications
Sirtuin 2 Inhibitors
The compound has been identified as a potential inhibitor of Human Sirtuin 2 (SIRT2) . SIRT2, a member of the sirtuin family, is considered a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . Thus, inhibitors of SIRT2 have been involved in effective treatment strategies for related diseases .
Anticancer Activity
The compound has shown potential in anticancer activity . It has been investigated for biological efficacy against cancer cell lines such as HeLa and MCF7 .
Antibacterial Activity
The compound has demonstrated antibacterial activity . Furan derivatives, including this compound, have been explored for their potential in combating microbial resistance .
Antimicrobial Activity
The compound could potentially be used in the development of antimicrobial drugs . The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds with distinct mechanisms of action .
Drug Synthesis
The compound could be used in the synthesis of other drugs . For instance, it has been used in the synthesis of a series of (5-phenylfuran-2-yl)methanamine derivatives .
Research in Medicinal Chemistry
The compound is of interest in the field of medicinal chemistry . Furan derivatives have taken on a special position in medicinal chemistry due to their remarkable therapeutic efficacy .
properties
IUPAC Name |
[5-(furan-2-yl)-1-methylpyrazol-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJFYANVAAIXER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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